Home > Products > Screening Compounds P60141 > B-Raf inhibitor 1
B-Raf inhibitor 1 -

B-Raf inhibitor 1

Catalog Number: EVT-273917
CAS Number:
Molecular Formula: C26H19ClN8
Molecular Weight: 478.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MDK0403, also known as B-Raf inhibitor 1, is a potent and selective B-Raf inhibitor with cell IC₅₀s of 0.31 µM and 2 nM for A375 proliferation and A375 p-ERK respectively. MDK0403 has CAS#1093100-40-03. The last 4 digit of CAS# was used for name for the convenience of scientific communication.

Vemurafenib (PLX4032)

Dabrafenib (GSK2118436)

    Compound Description: Dabrafenib is another selective inhibitor of Raf kinases, demonstrating potent activity against B-Raf-driven tumors. [] Like vemurafenib, dabrafenib is also used in the clinic, often in combination with the MEK inhibitor trametinib, for treating metastatic melanoma with the BRAF V600 mutation. []

    Relevance: Dabrafenib is structurally related to “B-Raf Inhibitor 1” as both compounds target and inhibit Raf kinases. [] Investigating the structural similarities and differences between these two compounds might offer insights into their selectivity, potency, and potential for overcoming resistance mechanisms.

RAF265

    Compound Description: RAF265 is a potent inhibitor of both mutant B-RafV600E and VEGFR2. [] It exhibits antitumor activity against melanoma in preclinical models. [, ] Notably, RAF265 has been investigated for its potential use in PET imaging to assess early biological responses to cancer therapy. []

    Relevance: RAF265 is structurally related to "B-Raf Inhibitor 1" as both compounds demonstrate inhibitory activity against B-RAF. [, ] The dual targeting of RAF265 against both B-Raf and VEGFR2 might offer valuable insights into designing more effective B-Raf inhibitors, potentially including "B-Raf Inhibitor 1," which may benefit from multi-target approaches.

Encorafenib

    Compound Description: Encorafenib is a highly potent and selective B-Raf inhibitor with a longer dissociation half-life compared to dabrafenib and vemurafenib. [] It is used in combination with the MEK inhibitor binimetinib for treating metastatic melanoma with the BRAF mutation. [] A 11C-isotopologue of encorafenib has also been synthesized for potential use in PET imaging of melanoma. []

    Relevance: Encorafenib is structurally related to "B-Raf Inhibitor 1" by virtue of both compounds being classified as B-Raf inhibitors. [, ] Encorafenib’s high potency and selectivity, alongside its successful use in combination therapy and PET imaging, provide a benchmark for evaluating the potential of "B-Raf Inhibitor 1" as a novel therapeutic agent.

Sorafenib

    Compound Description: Sorafenib is a multi-kinase inhibitor that targets various kinases, including all Raf isoforms (A-Raf, B-Raf, C-Raf), VEGFR2, PDGFR, and others. [, , ] It is used clinically for treating various cancers, including hepatocellular carcinoma (HCC). [] While effective, sorafenib's broad target profile can lead to off-target effects and paradoxical ERK activation in some contexts. []

    Relevance: Although sorafenib possesses a broader target profile compared to "B-Raf Inhibitor 1," both compounds share B-Raf as a common target. [, ] Comparing sorafenib's properties with "B-Raf Inhibitor 1" could be informative, especially considering sorafenib's ability to inhibit all Raf isoforms and its potential for inducing paradoxical ERK activation.

GDC-0879

    Compound Description: GDC-0879 is a potent and selective inhibitor of B-Raf kinase, specifically targeting the V600E mutation. [, ] Preclinical studies have shown that GDC-0879 exhibits significant antitumor activity in xenograft models of human melanoma and colorectal cancer, indicating its potential as a therapeutic agent for B-Raf-driven cancers. [, ]

    Relevance: GDC-0879 is structurally related to "B-Raf Inhibitor 1," as both compounds exhibit potent and selective inhibition of B-Raf kinase. [, ] The detailed pharmacodynamic characterization of GDC-0879, including its relationship between systemic concentrations, pMEK1 inhibition, and efficacy, provides a valuable reference point for evaluating the potential of "B-Raf Inhibitor 1" in preclinical and potentially clinical settings.

Additional Related Compounds

  • 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO): This compound is a competitive small molecule inhibitor of PFKFB3, a regulator of glycolysis. [] Although not a direct B-Raf inhibitor, its derivative PFK158 has been investigated in combination with the B-Raf inhibitor vemurafenib for potential synergistic effects in BRAFV600E-positive melanoma treatment. []
  • PFK158: This 3PO derivative is a more potent PFKFB3 inhibitor with promising preclinical anti-tumor activity and favorable pharmacokinetic properties. [] Similar to its parent compound, PFK158 has been investigated for potential synergy with the B-Raf inhibitor vemurafenib in melanoma treatment. []
  • 5-(3-Chloro-4-trifluoromethoxy phenyl amino)-2- hydroxy-3-undecyl- [, ] benzoquinone (EOCF): This compound is a fluorine-substituted semisynthetic derivative of embelin, a naturally occurring hydroxybenzoquinone. [] EOCF has shown promising in vitro anticancer activity against melanoma cell lines, particularly by inhibiting B-Raf expression. []
  • LXH254 (Aversa)
    • Compound Description: LXH254 is a potent and selective B/C-RAF inhibitor with improved drug-like properties and selectivity compared to its predecessor, RAF709. []
    • Relevance: LXH254 is structurally related to "B-Raf Inhibitor 1" through their shared target, B-RAF. [] The development of LXH254 highlights the importance of optimizing drug-like properties and selectivity for clinical advancement. This information could be relevant when considering the development trajectory of "B-Raf Inhibitor 1."
  • KS28
    • Compound Description: KS28 is an imidazothiazole-based compound that inhibits RAF dimerization, effectively counteracting PLX4032 resistance in melanoma. [] It demonstrates promising anticancer activity by suppressing MEK/ERK pathway signaling, reducing cell viability, and inhibiting tumor growth in preclinical models. []
    • Relevance: KS28 is structurally related to "B-Raf Inhibitor 1" as both are classified as B-Raf inhibitors, and understanding KS28's mechanism of action in overcoming PLX4032 resistance could provide valuable insights for the development of "B-Raf Inhibitor 1." [] If "B-Raf Inhibitor 1" is being developed to overcome resistance to first-generation B-Raf inhibitors, understanding the structural features of KS28 that contribute to its activity could be crucial.

Properties

Product Name

B-Raf inhibitor 1

IUPAC Name

1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine

Molecular Formula

C26H19ClN8

Molecular Weight

478.9 g/mol

InChI

InChI=1S/C26H19ClN8/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33)

InChI Key

KKVYYGGCHJGEFJ-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6

Solubility

Soluble in DMSO, not in water

Synonyms

B-Raf Inhibitor 1; B-Raf-Inhibitor 1; B-Raf-Inhibitor-1;

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.